molecular formula C11H13NO3 B4793811 N-(3,4-Dimethyl-phenyl)-malonamic acid CAS No. 95262-04-7

N-(3,4-Dimethyl-phenyl)-malonamic acid

Cat. No.: B4793811
CAS No.: 95262-04-7
M. Wt: 207.23 g/mol
InChI Key: XLVRDLIKQVALMN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-phenyl)-malonamic acid is an organic compound characterized by the presence of a malonamic acid moiety attached to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-phenyl)-malonamic acid typically involves the reaction of 3,4-dimethylphenylamine with malonic acid derivatives. One common method is the condensation reaction between 3,4-dimethylphenylamine and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acid hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-phenyl)-malonamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-Dimethyl-phenyl)-malonamic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-phenyl)-malonamic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethyl-phenyl)-malonamide
  • 3,4-Dimethylphenylacetic acid
  • 3,4-Dimethylphenylhydrazine

Uniqueness

N-(3,4-Dimethyl-phenyl)-malonamic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry.

Biological Activity

N-(3,4-Dimethyl-phenyl)-malonamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the malonamic acid class, characterized by a malonic acid backbone with an aromatic amine substitution. Its chemical structure can be represented as follows:

C12H15N1O2\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{2}

This compound's structural features contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that various malonamic acid derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were evaluated against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives showed submicromolar activity against these pathogens .

Table 1: Antimicrobial Activity of Malonamic Acid Derivatives

Compound NameActivity Against S. aureusActivity Against E. faecalis
This compoundModerateModerate
4-ChlorocinnamanilideHighHigh
3,4-DichlorocinnamanilideVery HighVery High

The table summarizes the antimicrobial efficacy of selected compounds, highlighting the promising activity of this compound compared to other derivatives.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on various substituted malonamic acids revealed that certain derivatives exhibited cytotoxicity against cancer cell lines while maintaining low toxicity towards primary mammalian cells .

Case Study: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of this compound on different cancer cell lines using the lactate dehydrogenase (LDH) assay. The findings indicated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results suggest that the compound has moderate anticancer activity, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications to the phenyl ring and malonic acid backbone have been shown to influence both antimicrobial and anticancer activities. For example:

  • Substituents : The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can enhance antibacterial potency.
  • Lipophilicity : Increased lipophilicity often correlates with improved cell membrane permeability and bioavailability.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVRDLIKQVALMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586144
Record name 3-(3,4-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95262-04-7
Record name 3-(3,4-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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